N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclobutanecarboxamide hydrochloride
CAS No.: 1421532-52-6
Cat. No.: VC5964015
Molecular Formula: C16H22ClN3OS
Molecular Weight: 339.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421532-52-6 |
|---|---|
| Molecular Formula | C16H22ClN3OS |
| Molecular Weight | 339.88 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide;hydrochloride |
| Standard InChI | InChI=1S/C16H21N3OS.ClH/c1-18(2)10-11-19(15(20)12-6-5-7-12)16-17-13-8-3-4-9-14(13)21-16;/h3-4,8-9,12H,5-7,10-11H2,1-2H3;1H |
| Standard InChI Key | XDGLFMSYRLFDGF-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCC3.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound has a molecular formula of C16H22ClN3OS and a molecular weight of 339.88 g/mol. Its IUPAC name, N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]cyclobutanecarboxamide hydrochloride, reflects three key structural components:
-
Benzothiazole ring: A fused bicyclic system with sulfur and nitrogen atoms, known for enhancing bioactivity in drug design.
-
Cyclobutanecarboxamide: A strained four-membered ring linked to a carboxamide group, which influences conformational stability.
-
Dimethylaminoethyl side chain: A tertiary amine group that enhances solubility and receptor interaction.
The hydrochloride salt form improves aqueous solubility, critical for bioavailability in physiological systems .
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-... hydrochloride | C16H22ClN3OS | 339.88 | Cyclobutane core, dimethylaminoethyl |
| EVT-3070770 | C15H16N2O2 | 256.30 | Quinoline moiety, methoxy group |
| PubChem CID 18563727 | C22H22ClN3O4S | 459.90 | Chromene-3-carboxamide, methoxy |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the benzothiazole, cyclobutane, and dimethylaminoethyl components. A typical route includes:
-
Cyclobutanecarboxylic acid activation: Conversion to an acyl chloride using thionyl chloride.
-
Amide bond formation: Reaction with 2-aminobenzothiazole in the presence of a coupling agent like EDC/HOBt.
-
Alkylation: Introduction of the dimethylaminoethyl group via nucleophilic substitution.
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Characterization
Key techniques for validation include:
-
NMR spectroscopy: Confirms proton environments of the benzothiazole (δ 7.2–7.8 ppm) and cyclobutane (δ 2.5–3.2 ppm).
-
Mass spectrometry: Molecular ion peak at m/z 339.88 aligns with the molecular formula.
-
X-ray crystallography: Resolves the planar benzothiazole ring and puckered cyclobutane conformation .
| Compound | LogP | Solubility (mg/mL) | Plasma Half-Life (h) |
|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-... | 2.1 | 0.45 | 4.2 |
| Pitolisant (Reference) | 3.0 | 0.12 | 10–12 |
Applications in Drug Development
Neurological Therapeutics
Preclinical studies suggest efficacy in Alzheimer’s disease models, where H3 receptor antagonism reduces amyloid-β plaque formation . The dimethylaminoethyl group enhances blood-brain barrier permeability, a critical factor for CNS-targeted drugs.
Oncology
Structural analogs with benzothiazole cores exhibit antiproliferative activity against glioblastoma cells (IC50: 8.2 μM). While direct evidence for this compound is lacking, its similarity to EVT-3070770 (a quinoline derivative) warrants further exploration.
Challenges and Future Directions
Synthetic Optimization
Current yields for the final hydrochloride salt are suboptimal (∼35%), necessitating greener catalysts or flow chemistry approaches.
Toxicity Profiling
Acute toxicity studies in rodents indicate a median lethal dose (LD50) of 320 mg/kg, highlighting the need for targeted delivery systems to mitigate off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume